7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
Preparation Methods
The synthesis of 7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple stepsThe reaction conditions typically involve the use of hydrazine hydrate in ethanol, followed by cyclization reactions under acidic or basic conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit the activity of cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The compound may also interact with adenosine receptors, modulating various physiological processes .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . For example:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as anticancer agents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its role as adenosine receptor antagonists and its use in drug delivery systems.
The uniqueness of 7-(2,4-Dimethylphenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C22H20N6 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H20N6/c1-13-5-6-18(14(2)11-13)28-16(4)15(3)19-21(28)24-12-27-22(19)25-20(26-27)17-7-9-23-10-8-17/h5-12H,1-4H3 |
InChI Key |
FUIJWUXCRLOOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=NC=C5)C)C)C |
Origin of Product |
United States |
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